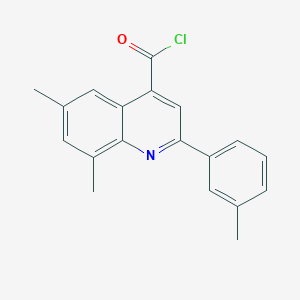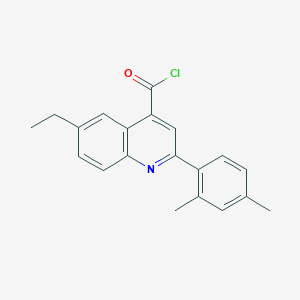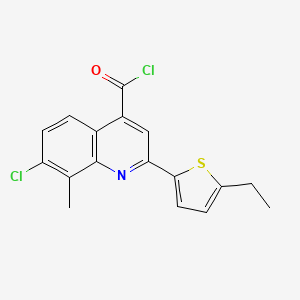![molecular formula C11H13ClF3N B1452796 3-{[4-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride CAS No. 1203685-18-0](/img/structure/B1452796.png)
3-{[4-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride
Vue d'ensemble
Description
“3-{[4-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride” is an organofluorine compound . It has a molecular weight of 251.68 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12F3N.ClH/c12-11(13,14)10-3-1-2-8(5-10)4-9-6-15-7-9;/h1-3,5,9,15H,4,6-7H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 251.68 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Azetidines and their derivatives, including compounds structurally related to 3-{[4-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride, are pivotal in the synthesis of various heterocyclic compounds due to their unique chemical reactivity. For example, the rearrangement of 2-aryl-3,3-dichloroazetidines has been studied, revealing the formation of aziridines and 1-alkyl-2-aroylaziridines through ring contraction and hydrolysis processes, respectively (Dejaegher, Mangelinckx, & de Kimpe, 2002). This highlights the potential of azetidine derivatives in synthesizing complex heterocyclic structures.
Medicinal Chemistry and Drug Design
In the realm of medicinal chemistry, azetidine derivatives serve as key intermediates for the synthesis of various biologically active molecules. For instance, certain azetidine compounds have been identified as potent neurokinin-1 receptor antagonists with significant solubility in water, indicating their potential for intravenous and oral administration in clinical settings (Harrison et al., 2001). Such findings underscore the importance of azetidine derivatives in the development of new therapeutic agents.
Material Science and Energetic Compounds
In material science, azetidine derivatives, especially those containing energetic groups like bromoacetylene, have been explored for their potential in various applications. The synthesis of 3-(bromoethynyl)azetidine, for example, has been optimized for scale-up production due to its high energy content, highlighting the utility of azetidine derivatives in the synthesis of high-energy materials for industrial applications (Kohler et al., 2018).
Antibacterial Applications
Azetidine derivatives have also shown promise in antibacterial applications. Compounds synthesized from azetidinones have been evaluated for their antimicrobial activities against various bacterial strains, demonstrating significant antibacterial potential (Shah et al., 2017). This suggests the potential of azetidine derivatives in the development of new antimicrobial agents to combat resistant bacterial infections.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mécanisme D'action
Target of Action
It is known that the compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These compounds contain a benzene ring substituted with one or more trifluoromethyl groups .
Mode of Action
The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, potentially influencing its interaction with its targets .
Pharmacokinetics
The trifluoromethyl group can enhance the metabolic stability of the compound, which may influence its bioavailability .
Propriétés
IUPAC Name |
3-[[4-(trifluoromethyl)phenyl]methyl]azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N.ClH/c12-11(13,14)10-3-1-8(2-4-10)5-9-6-15-7-9;/h1-4,9,15H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDLPYRHZMBWMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC=C(C=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[(4-Bromobenzyl)oxy]-5-chlorobenzoyl chloride](/img/structure/B1452724.png)







